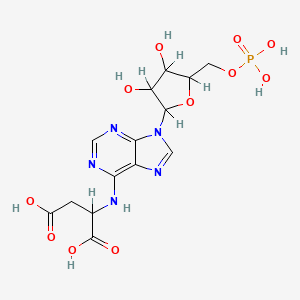

Adenylosuccinate;Aspartyl adenylate

Overview

Description

Adenylosuccinate; Aspartyl adenylate is a natural product found in Penicillium chrysogenum with data available.

Scientific Research Applications

Adenylosuccinate Synthase Regulation and Purine Biosynthesis

Research has shown that adenylosuccinate synthase plays a crucial role in the regulation of adenylate biosynthesis, particularly in organisms like Escherichia coli and human placenta. This enzyme is essential for the synthesis of adenine nucleotides, with its activity being regulated by various purine nucleotides and influenced by the energy state of the cell. This indicates its significance in cellular metabolic processes and energy regulation (Eyzaguirre & Atkinson, 1975), (van der Weyden & Kelly, 1974).

Purine Nucleotide Cycle and Metabolic Functions

The purine nucleotide cycle, involving adenylosuccinate synthetase, is crucial in various tissues like muscle, kidney, and brain. It plays a role in ATP regeneration, ammonia release, and recovery from ATP loss, showing its importance in energy metabolism and neurological functions (Berghe, Bontemps, Vincent, & Bergh, 1992).

Kinetic Studies and Enzyme Mechanisms

Studies on the kinetic mechanisms of adenylosuccinate synthetase in rat muscle and Dictyostelium discoideum have provided insights into the enzyme's binding and catalytic processes. This information is vital for understanding its role in purine biosynthesis and its potential as a therapeutic target (Cooper, Fromm, & Rudolph, 1986), (Wiesmüller, Wittbrodt, Noegel, & Schleicher, 1991).

Enzyme Structure-Function Relationships

Research on the structure and function of adenylosuccinate synthetase, particularly from Escherichia coli, has shed light on the conformational changes and ligand-induced dimerization crucial for its activity. This knowledge aids in understanding the enzyme’s role in AMP biosynthesis and purine metabolism (Honzatko & Fromm, 1999).

Pathophysiological Implications

Adenylosuccinate lyase deficiency, affecting enzymes in purine metabolism, has been linked to psychomotor retardation and autistic features, highlighting the clinical significance of this pathway in neurological disorders (Laikind, Gruber, Jansen, Miller, Hoffer, Seegmiller, Willis, Jaeken, & van den Berghe, 1986).

properties

IUPAC Name |

2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBHPPMPBOJXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[9-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

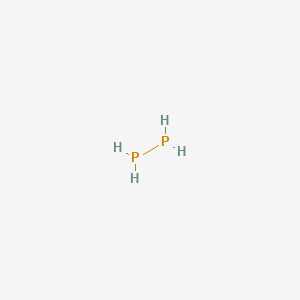

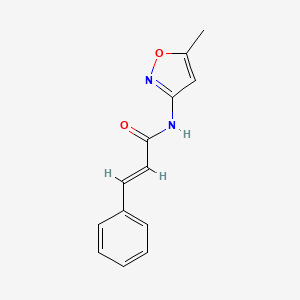

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

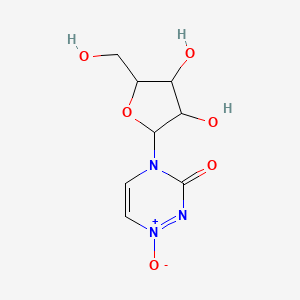

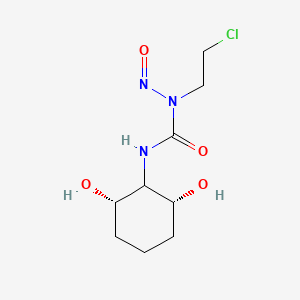

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)